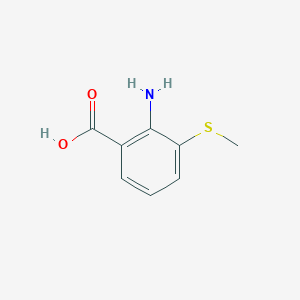

2-Amino-3-(methylthio)benzoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9NO2S |

|---|---|

Molecular Weight |

183.23 g/mol |

IUPAC Name |

2-amino-3-methylsulfanylbenzoic acid |

InChI |

InChI=1S/C8H9NO2S/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,9H2,1H3,(H,10,11) |

InChI Key |

ASZLPNJQAZBHTQ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=CC(=C1N)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Amino 3 Methylthio Benzoic Acid and Its Precursors

Chemo- and Regioselective Synthesis Strategies

The precise control of chemical reactions to target specific functional groups and positions on a molecule is crucial for the efficient synthesis of 2-Amino-3-(methylthio)benzoic acid.

Nucleophilic aromatic substitution (SNAr) presents a viable pathway for introducing the methylthio group onto the aromatic ring. This reaction typically involves the displacement of a leaving group, such as a halogen, by a nucleophile. In the synthesis of this compound precursors, a common approach involves the reaction of a chlorobenzonitrile with sodium methyl mercaptide. google.com The presence of activating groups, such as a nitro group, can facilitate this substitution. libretexts.org

The general mechanism for SNAr involves two main steps: the attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex, followed by the departure of the leaving group to restore the aromaticity of the ring. libretexts.org The efficiency of this reaction is often enhanced by the use of phase-transfer catalysts. google.com

Table 1: Nucleophilic Aromatic Substitution for Methylthio Group Introduction

| Starting Material | Reagent | Catalyst | Product | Reference |

|---|---|---|---|---|

| Chlorobenzonitrile | Sodium methyl mercaptide | Three-phase phase-transfer catalyst | Methylthiobenzonitrile | google.com |

Condensation reactions provide another important route for the synthesis of precursors to this compound. These reactions often involve the formation of a carbon-sulfur bond. For instance, 2-aminothiophenols can undergo condensation with various carbonyl compounds to form benzothiazoles, which can be further modified. mdpi.commdpi.com While not a direct synthesis of the target molecule, these methods highlight the formation of thioether linkages in related aromatic systems.

A notable example involves the reaction of 2-aminobenzothiazole (B30445) with bis(methylthio)methylene malononitrile (B47326) in the presence of a base like potassium carbonate to yield a product with a methylthio group. semanticscholar.org

Complex molecules like this compound are often synthesized through multi-step pathways starting from simple, commercially available aromatic compounds.

A synthetic route to a related compound, 3-methyl-2-aminobenzoic acid, starts with m-xylene (B151644). google.com This process involves the chlorination of m-xylene to produce 2-chloro-m-xylene, followed by oxidation to yield 3-methyl-2-chlorobenzoic acid. google.com Subsequent amination can then introduce the amino group. google.com While this specific patent describes the synthesis of an isomer, the principles of halogenation and oxidation of a simple aromatic precursor are relevant to the synthesis of substituted benzoic acids.

The introduction of an amino group onto an aromatic ring is commonly achieved through a two-step process of nitration followed by reduction. The nitration of a benzoic acid derivative, such as m-toluic acid, can be performed using a mixture of nitric acid and sulfuric acid. google.comtruman.edu The conditions for this reaction, particularly temperature, must be carefully controlled to ensure the desired regioselectivity. truman.edugoogle.com

Following nitration, the resulting nitro group is then reduced to an amino group. A variety of reducing agents can be employed for this transformation, with Raney nickel being an effective catalyst for the hydrogenation of the nitro group. techemi.com This method is favored for its high yield and the purity of the resulting amino-substituted benzoic acid. techemi.com

Table 2: Typical Nitration and Reduction Reaction Conditions

| Reaction | Starting Material | Reagents | Key Conditions | Product | Reference |

|---|---|---|---|---|---|

| Nitration | m-Toluic acid | Nitric acid, Sulfuric acid | Low temperature (e.g., 0-20°C or -30 to -15°C) | 2-Nitro-3-methylbenzoic acid | google.comgoogle.com |

| Reduction | 2-Nitro-3-methylbenzoic acid | Raney nickel, Hydrogen | - | 2-Amino-3-methylbenzoic acid | techemi.com |

Multi-Step Conversions from Readily Available Aromatic Compounds

Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The principles of green chemistry, which aim to reduce waste, use less hazardous substances, and improve energy efficiency, are increasingly being applied to the synthesis of fine chemicals like this compound. nih.gov

The use of water as a solvent, the development of solvent-free reaction conditions, and the application of recyclable catalysts are key areas of focus in green synthetic methodologies. researchgate.net For example, the use of dimethyl carbonate (DMC) as a green reagent has been explored for the modification of amino acids, offering a sustainable and efficient alternative to traditional methods. rsc.org While not directly applied to the synthesis of this compound in the provided context, these approaches represent the direction of future synthetic strategies for this and related compounds.

Solvent-Free and Aqueous Medium Reactions

In line with the principles of green chemistry, recent synthetic strategies have explored the reduction or elimination of volatile organic solvents. These approaches aim to minimize waste, cost, and environmental hazards.

Solvent-Free Conditions: A notable trend is the use of solvent-free reaction conditions, particularly in the synthesis of related heterocyclic structures. For instance, the Brønsted acid-catalyzed cyclization of 2-amino thiophenols with β-diketones to produce benzothiazoles has been achieved with excellent yields (>99%) at room temperature without any solvent. organic-chemistry.org This method avoids the use of metal catalysts, oxidants, and high temperatures, presenting an economical and environmentally friendly route. organic-chemistry.org The optimized conditions utilize p-toluene sulfonic acid (TsOH·H₂O) as an effective catalyst. organic-chemistry.org While the choice of solvent was found to have a minimal impact on the reaction, the ability to run the process solvent-free is a significant advantage. organic-chemistry.org

Aqueous Medium Reactions: Water is an ideal solvent for green chemistry due to its abundance, non-toxicity, and non-flammability. In the synthesis of precursors, specific reaction steps have been successfully adapted to aqueous media. For example, an improved process for a key intermediate, methyl 3-(2-amino-2-thioxoethyl) benzoate (B1203000), involves a cyanidation reaction that occurs in water, achieving a high yield of 90.2% for the resulting 3-cyanomethyl benzoic acid methyl ester. researchgate.net This demonstrates the feasibility of incorporating aqueous steps in a multi-step synthesis, thereby reducing reliance on organic solvents. researchgate.net

Catalytic Methodologies (e.g., Phase Transfer Catalysis)

Catalytic methods are central to modern organic synthesis, offering pathways to increased reaction rates, higher selectivity, and milder reaction conditions. Phase Transfer Catalysis (PTC) is a particularly effective technique for reactions involving immiscible phases.

PTC facilitates the transfer of a reactant from one phase (typically aqueous) to another (typically organic), where the reaction occurs. crdeepjournal.org This is accomplished by a phase-transfer agent, often a quaternary ammonium (B1175870) salt, which pairs with the reactant anion and transports it across the phase boundary. crdeepjournal.org This methodology is highly effective for C, N, O, and S-alkylation reactions. crdeepjournal.org

A patented method for preparing methylthiobenzoic acid utilizes a three-phase phase-transfer catalyst to react chlorobenzonitrile with sodium methyl mercaptide. google.com This process offers a distinct advantage by using a solid-supported catalyst, which simplifies purification and catalyst recovery.

Key features of this PTC method include:

Catalyst: The catalyst is a resin-immobilized quaternary ammonium salt (prepared from a styrene-divinylbenzene copolymer) or a resin-immobilized quaternary phosphonium (B103445) salt. google.com

Reaction Steps:

Chlorobenzonitrile is dissolved in an organic solvent (e.g., monochlorobenzene) with the three-phase PTC catalyst. google.com

An aqueous solution of sodium methyl mercaptide is added dropwise at 70°C, and the reaction proceeds at 80°C. google.com

A solid base, such as sodium hydroxide, is added, and the mixture is heated to 110°C to facilitate hydrolysis of the nitrile group to a carboxylic acid. google.com

Work-up: After the reaction, the organic layer is separated, and the aqueous layer is acidified to precipitate the methylthiobenzoic acid product. google.com

This PTC approach demonstrates a practical application for synthesizing precursors of the target compound, highlighting the industrial utility of advanced catalytic systems. google.com

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters such as temperature, solvent, catalyst, and reagent ratios is critical for maximizing product yield and purity while minimizing reaction time and by-product formation.

One study on a related cyclization reaction demonstrated that careful control of reaction conditions could dictate the formation of different regioisomers. researchgate.net The use of microwave-assisted heating in N-methylpyrrolidone (NMP) with a palladium catalyst initially produced a mixture of products. researchgate.net As shown in the table below, the addition of pivalic acid (PivOH) and a reduction in temperature significantly altered the product distribution, allowing for the selective formation of a single isomer. researchgate.net

| Entry | Additive | Temperature (°C) | Yield of Product 2 (%) | Yield of Product 3 (%) |

|---|---|---|---|---|

| 1 | None | 170 | 48 | 12 |

| 2 | PivOH | 170 | 47 | 21 |

| 3 | PivOH | 150 | 0 | 20 |

Data sourced from ResearchGate. researchgate.net

In another example, a patent for the preparation of 2-amino-3-methyl-5-chlorobenzoic acid from 2-amino-3-methylbenzoic acid details the optimization of the chlorination step. google.com The process involves reacting the starting material with a chlorinating agent in the presence of an initiator. google.com The optimization focused on the choice of solvent, reaction temperature, and reagent ratios to achieve high yields and purity. google.com

| Parameter | Condition | Outcome |

|---|---|---|

| Chlorinating Reagent | Dichlorohydantoin | Effective chlorination |

| Initiator | Benzoyl peroxide | Facilitates the reaction |

| Solvent | N,N-dimethylformamide (DMF) | Optimal reaction medium |

| Temperature | 100-110 °C | Reaction completes in 1-2 hours |

| Yield | ~87% | High conversion to product |

| Purity (Liquid Chromatography) | >99% | High product purity |

Data sourced from Google Patents. google.com

These examples underscore the importance of systematic optimization to develop robust and efficient synthetic protocols suitable for industrial-scale production. researchgate.netgoogle.com

Stereochemical Control in Analogous Chiral Derivatives

While this compound itself is not a chiral molecule, the principles of stereochemical control are paramount in the synthesis of many of its structurally related analogues, particularly chiral α-amino acids, which are vital building blocks in pharmaceuticals and life sciences.

A significant challenge in modern synthesis is the ability to introduce functional groups, such as an amino group, at a specific position with precise three-dimensional orientation (stereocontrol). An innovative strategy for the synthesis of optically active α-amino acids involves a stereocontrolled 1,3-nitrogen shift via a nitrene C(sp³)-H insertion. nih.gov

This method begins with an easily accessible carboxylic acid, which is converted into a precursor containing a nitrene-generating group. nih.gov An intramolecular, metal-catalyzed C-H insertion reaction then proceeds with high regio- and enantioselectivity. nih.gov The key to this method is a unique 1,3-migration of the nitrogen atom from a carboxylic oxygen to the α-carbon, which occurs through a controlled cyclic transition state, ensuring high stereocontrol. nih.gov

Highlights of this methodology include:

Broad Scope: The method is applicable to a wide range of substrates, allowing for the synthesis of α-amino acids with aryl, alkyl, allyl, and propargyl side chains. nih.gov

High Enantioselectivity: The reactions typically proceed with high enantiomeric excess (e.e.), often in the range of 90-97% e.e. nih.gov

Late-Stage Functionalization: The technique can be applied to complex molecules, including existing drugs and natural products, to install an α-amino acid group with stereocontrol. nih.gov

Other catalytic approaches, such as asymmetric phase-transfer catalysis using catalysts derived from Cinchona alkaloids, have also been effectively employed for the enantioselective alkylation of glycine (B1666218) imines to produce various α-amino acid derivatives. chimia.ch These advanced methods provide powerful tools for creating structurally complex and chirally pure molecules that are analogous to this compound, meeting the increasing demand for stereoisomerically pure compounds in various fields of research and industry.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for transformations such as esterification and amidation, and can also be removed through decarboxylation.

Esterification and Amidation

The carboxylic acid functional group of this compound readily undergoes esterification and amidation, common reactions for forming ester and amide derivatives, respectively.

Esterification: This transformation is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. While specific examples for this compound are not prevalent in the literature, the principles of Fischer esterification are applicable. Alternatively, for milder conditions, the acid can be converted to an acid chloride or activated with coupling agents before treatment with an alcohol. A related compound, ethyl 4-amino-3-(methylthiomethyl)benzoate, is synthesized from ethyl 4-aminobenzoate, indicating that the core structure is stable to esterification and related synthetic manipulations. orgsyn.org The synthesis of various methyl benzoate compounds using a reusable zirconium/titanium solid acid catalyst from benzoic acids and methanol (B129727) demonstrates a modern, efficient approach to this reaction. sigmaaldrich.com

Amidation: The formation of amides from this compound can be accomplished by reacting it with a primary or secondary amine. These reactions often require a coupling agent to activate the carboxylic acid, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-Hydroxybenzotriazole (HOBt). ambeed.combohrium.com For instance, the amidation of 2-amino-3-methyl-benzoic acid has been demonstrated using EDC.HCl and HOBt·NH3. ambeed.com Another powerful method for direct amidation involves the use of titanium tetrachloride (TiCl4) in pyridine, which facilitates the condensation of a wide range of carboxylic acids and amines with high efficiency. nih.gov Heterogeneous catalysts like Niobium(V) oxide (Nb2O5) have also proven effective for the amidation of esters and carboxylic acids with amines under solvent-free conditions. researchgate.net

Table 1: Representative Conditions for Esterification and Amidation of Benzoic Acid Derivatives

| Transformation | Substrate | Reagents | Catalyst/Mediator | Product Type | Reference(s) |

|---|---|---|---|---|---|

| Amidation | Benzoic Acid | Aniline | TiCl4, Pyridine | N-phenylbenzamide | nih.gov |

| Amidation | n-Dodecanoic Acid | Aniline | Nb2O5 | Amide | researchgate.net |

| Amidation | 2-Amino-3-methyl-benzoic acid | Amine | EDC.HCl, HOBt·NH3, DIPEA | Amide | ambeed.com |

| Esterification | Benzoic Acids | Methanol | Zr/Ti Solid Acid | Methyl Benzoate | sigmaaldrich.com |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO2), is a key transformation. For aromatic carboxylic acids, this reaction can be challenging and often requires high temperatures or specific catalytic systems. nih.gov The presence of an ortho-amino group, as in this compound, can influence the reaction conditions.

Several methods exist for the decarboxylation of aromatic acids. One approach involves heating the acid in the presence of a copper catalyst. organic-chemistry.org A more recent development for the synthesis of phenols from benzoic acids is a decarboxylative hydroxylation that proceeds at mild temperatures (35 °C) via a photoinduced ligand-to-metal charge transfer (LMCT) process with a copper catalyst. nih.gov For amino acids, decarboxylation can be achieved at elevated temperatures (around 180-195 °C) via imine formation with a catalyst like R-carvone, often under microwave irradiation or in an oil bath. google.comgoogle.com While these methods are general, their specific applicability to this compound would require experimental verification.

Transformations of the Amino Group

The nucleophilic primary amino group is a key site for a variety of chemical modifications, including the formation of amides, sulfonamides, and diazonium salts, as well as N-alkylation.

Acylation and Sulfonylation Reactions

Acylation: The amino group of this compound can be readily acylated by reacting it with acyl chlorides or anhydrides under basic conditions (Schotten-Baumann reaction) to form N-acyl derivatives. This reaction is fundamental in peptide synthesis and for installing protecting groups.

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base yields the corresponding sulfonamides. This transformation is important in medicinal chemistry. Copper-mediated C-H sulfonylation has been reported for benzoic acid derivatives using an 8-aminoquinoline (B160924) directing group, although this applies to the aromatic ring rather than the amino group itself. ambeed.com The primary amino group of the target molecule would be expected to react readily with sulfonyl chlorides.

Diazotization and Subsequent Transformations

The primary aromatic amino group is readily converted into a diazonium salt upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.orgbyjus.com This process is known as diazotization.

The resulting diazonium salt of this compound is a highly versatile intermediate. It can undergo a variety of subsequent transformations, known as Sandmeyer-type reactions, where the diazonium group is replaced by a wide range of substituents. scirp.org

Table 2: Potential Transformations of Diazonium Salts Derived from Aminobenzoic Acids

| Reaction Name | Reagent(s) | Product Functional Group | Reference(s) |

|---|---|---|---|

| Sandmeyer Reaction | CuCl, CuBr, CuCN | -Cl, -Br, -CN | organic-chemistry.orgscirp.org |

| Schiemann Reaction | HBF4 or HPF6, heat | -F | organic-chemistry.org |

| Iodination | KI | -I | organic-chemistry.org |

| Hydroxylation | H2O, H+, heat | -OH | scirp.org |

For example, diazotization of 2-aminobenzoic acid followed by heating in aqueous acid leads to salicylic (B10762653) acid. scirp.org This highlights the potential for the diazonium intermediate derived from this compound to be converted into a range of derivatives by replacing the amino group.

Reductive Amination and Alkylation

The term "reductive amination" typically refers to the conversion of a carbonyl compound to an amine. wikipedia.orglibretexts.org In the context of transforming the amino group of this compound, the relevant reactions are N-alkylation.

N-Alkylation: Direct alkylation of the primary amino group can be achieved using alkyl halides. However, this method often leads to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium salts. masterorganicchemistry.com A more controlled method for introducing alkyl groups is through reductive amination, where the amine is first reacted with an aldehyde or ketone to form an imine or enamine, which is then reduced in situ. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough not to reduce the starting carbonyl compound. masterorganicchemistry.comorganic-chemistry.org

For compounds where direct alkylation is difficult, such as certain 2-aminothiophenes, N-alkylation can be performed under mild conditions using cesium carbonate and tetrabutylammonium (B224687) iodide in DMF, typically after protecting the amine as a carbamate (B1207046) or amide. nih.govrsc.org These methods could likely be adapted for the selective N-alkylation of this compound.

Reactivity of the Thioether Linkage

The thioether (methylthio) group is a key site of reactivity, susceptible to oxidation and alkylation, which can be used to modulate the electronic properties and steric profile of the molecule.

The sulfur atom of the methylthio group in this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and, under more forcing conditions, the sulfone. This transformation is significant as it increases the polarity and hydrogen bonding capability of the substituent. The oxidation state of the sulfur can influence the biological activity and physicochemical properties of resulting derivatives.

A variety of oxidizing agents can be employed for this purpose, with the choice of reagent and reaction conditions determining the selectivity between the sulfoxide and sulfone products. nih.gov Mild oxidizing agents and controlled stoichiometry are typically used for the selective formation of sulfoxides, while stronger oxidants or harsher conditions lead to the fully oxidized sulfone. nih.gov

Common reagents for the oxidation of sulfides include hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst like acetic acid, and peroxy acids such as meta-chloroperbenzoic acid (m-CPBA). organic-chemistry.org The use of H₂O₂ is considered a "green" oxidation method due to its benign byproduct, water. organic-chemistry.org For instance, a transition-metal-free system using hydrogen peroxide in glacial acetic acid has been shown to be highly selective for the conversion of sulfides to sulfoxides in excellent yields. organic-chemistry.org More specialized reagents, like 2-(phenylsulfonyl)-3-phenyloxaziridine (the Davis reagent), are also effective. researchgate.net

Table 1: Common Reagents for Thioether Oxidation

| Reagent | Typical Product | Notes |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Sulfoxide | Mild, "green" conditions; selectivity can be controlled. organic-chemistry.org |

| meta-Chloroperbenzoic Acid (m-CPBA) | Sulfoxide or Sulfone | Stoichiometry dependent; 1 equivalent for sulfoxide, >2 for sulfone. researchgate.net |

| Potassium Permanganate (KMnO₄) | Sulfone | Strong oxidizing agent, often leads to over-oxidation. |

| Sodium Periodate (NaIO₄) | Sulfoxide | Mild and selective reagent. |

The oxidation of the thioether to a sulfoxide introduces a chiral center at the sulfur atom, resulting in the formation of a racemic mixture of (R)- and (S)-sulfoxides unless a chiral oxidant or catalyst is used. Further oxidation to the achiral sulfone removes this stereocenter.

The thioether group acts as a nucleophile and can react with alkylating agents to form ternary sulfonium (B1226848) salts. This reaction involves the attack of the sulfur lone pair on an electrophilic carbon, such as that in an alkyl halide or tosylate, to generate a positively charged sulfonium ion.

The formation of sulfonium salts transforms the neutral, electron-donating thioether into a bulky, ionic, and electron-withdrawing group. This has profound effects on the molecule's properties and subsequent reactivity. S-aryl sulfonium salts can be synthesized through various methods, including the reaction of sulfoxides with Grignard reagents after activation with an acid anhydride (B1165640) (e.g., trifluoroacetic anhydride, Tf₂O) or the direct arylation of sulfides with diaryliodonium salts. nih.gov

While direct S-alkylation of aryl thioethers with simple alkyl halides is a standard method, more advanced techniques have been developed. Vinylsulfonium salts, for example, are versatile reagents that can participate in reactions like Michael additions followed by organic-chemistry.orgnih.gov-sigmatronic rearrangements to form functionalized benzylic thioethers. acs.org

Table 2: General Methods for Sulfonium Salt Formation

| Method | Reagents | Description |

|---|---|---|

| Direct Alkylation | Alkyl Halide (e.g., CH₃I), Alkyl Tosylate | A classic SN2 reaction where the thioether acts as the nucleophile. |

| Sulfoxide Activation | 1. Tf₂O; 2. Organometallic Reagent (e.g., Grignard) | Activation of the corresponding sulfoxide followed by reaction with a nucleophile. nih.gov |

For this compound, reaction with an alkylating agent like methyl iodide would be expected to yield the corresponding S-methyl-S-(2-carboxy-6-aminophenyl)methylsulfonium iodide salt.

Cyclization and Heterocyclic Annulation Reactions

The presence of the 1,2-disposed amino and carboxylic acid functionalities on the benzene (B151609) ring makes this compound an excellent precursor for the synthesis of condensed heterocyclic systems, most notably quinazolinones.

Quinazolinones are a class of bicyclic heterocycles with significant pharmacological importance. The general and most common synthesis of 4(3H)-quinazolinones involves the condensation of an anthranilic acid derivative with a reagent that provides a single carbon atom to form the heterocyclic ring. researchgate.netnih.gov In the case of this compound, these reactions would lead to 8-(methylthio)quinazolin-4(3H)-one derivatives.

Several classical methods are applicable:

Niementowski Reaction : Heating this compound with formamide (B127407) provides a direct route to 8-(methylthio)quinazolin-4(3H)-one. nih.govnih.gov

Reaction with Acyl Chlorides/Anhydrides : A two-step process where the starting material is first acylated with an agent like acetic anhydride to form an intermediate 2-methyl-8-(methylthio)-4H-3,1-benzoxazin-4-one. This benzoxazinone (B8607429) is then treated with a nitrogen nucleophile, such as ammonia (B1221849) or hydrazine, which induces ring opening and subsequent recyclization to yield the corresponding 3-H or 3-amino quinazolinone derivative. nih.govmdpi.com

Condensation with Orthoesters : Reaction with orthoesters, such as triethyl orthoformate, in the presence of a catalyst can provide 2-unsubstituted or 2-alkyl/aryl substituted quinazolinones. researchgate.net

Table 3: Synthetic Routes to 8-(Methylthio)quinazolin-4(3H)-ones

| Reagent(s) | Method | Description |

|---|---|---|

| Formamide | Niementowski Synthesis | One-pot condensation at elevated temperature. nih.gov |

| 1. Acetic Anhydride; 2. Ammonia | Benzoxazinone Intermediate | Forms a 2-methyl substituted quinazolinone via an isolable benzoxazinone. mdpi.com |

| 1. Chloroacetyl chloride; 2. Amine | Benzoxazinone Intermediate | Allows for the introduction of various substituents at position 2 and subsequent annulation. nih.gov |

Beyond quinazolinones, the reactive scaffold of this compound is amenable to the formation of other heterocyclic structures. The key intermediate in many quinazolinone syntheses, the 4H-3,1-benzoxazin-4-one , is itself a valuable condensed ring system. nih.govmdpi.com This intermediate can be isolated and reacted with a variety of nucleophiles other than amines to generate different heterocyclic cores.

Furthermore, by analogy with other anthranilic acid derivatives, reactions with bifunctional reagents can lead to different annulated products. For instance, reaction with carbon disulfide (CS₂) in a basic medium could potentially lead to the formation of 8-(methylthio)quinazoline-2-thione-4(3H)-one. researchgate.net Similarly, condensation with α-keto acids is a known route to quinazolinones, but related reactions with other bifunctional partners could be envisioned. organic-chemistry.org

Mechanistic Investigations of Key Reactions

The mechanisms for the primary transformations of this compound are generally well-established based on extensive studies of the anthranilic acid scaffold.

For the formation of quinazolinones, two main pathways are considered:

Via N-Acylation (e.g., with Formamide) : The reaction is initiated by the acylation (formylation) of the nucleophilic amino group by formamide to produce an N-formyl-2-amino-3-(methylthio)benzoic acid intermediate. This is followed by an intramolecular cyclization, where the newly formed amide nitrogen attacks the electrophilic carbonyl carbon of the carboxylic acid. The final step is a dehydration event that yields the aromatic quinazolinone ring.

Via Benzoxazinone Intermediate : In this pathway, the amino group is first acylated (e.g., with acetic anhydride). An intramolecular cyclization then occurs, but this time it is the carboxylate oxygen that attacks the newly formed amide carbonyl, eliminating water to form the six-membered 3,1-benzoxazin-4-one ring. This stable intermediate is then subjected to nucleophilic attack at the C2 position by an amine (e.g., ammonia or hydrazine). This leads to a ring-opening, followed by a subsequent ring-closing condensation onto the ester/amide carbonyl at C4, eliminating a molecule of water (or alcohol) to form the thermodynamically favored quinazolinone ring system. mdpi.com

The oxidation of the thioether to a sulfoxide with hydrogen peroxide in an acidic medium is believed to proceed via the formation of a more potent oxidizing species, such as protonated hydrogen peroxide or peracetic acid (if acetic acid is the solvent), which then oxidizes the nucleophilic sulfur atom.

In-depth Analysis of this compound Reveals Gaps in Current Scientific Literature

While the structural components of this compound—an amino group, a carboxylic acid, and a methylthio ether attached to a benzene ring—suggest a rich and varied chemical reactivity, specific experimental data to quantify the kinetics and thermodynamics of its transformations are conspicuously absent from the current body of scientific literature.

Chemical Reactivity and Transformative Processes of 2 Amino 3 Methylthio Benzoic Acid

Detailed investigations into the chemical transformations of 2-Amino-3-(methylthio)benzoic acid are limited. The presence of the amino, carboxylic acid, and methylthio functional groups suggests the potential for a variety of reactions, including but not limited to, diazotization of the amino group, esterification of the carboxylic acid, and oxidation of the methylthio group. Furthermore, the ortho-positioning of the amino and methylthio groups could facilitate intramolecular cyclization reactions to form sulfur-containing heterocyclic systems, which are of significant interest in medicinal and materials chemistry. However, specific studies detailing these transformations for this particular molecule are not widely reported.

A thorough search of scientific databases and chemical literature did not yield any specific kinetic or thermodynamic data for reactions involving this compound. Kinetic studies, which would provide crucial information on reaction rates, the influence of catalysts, temperature, and concentration on the speed of its chemical transformations, are not available. Such data would be invaluable for optimizing synthetic routes and understanding the compound's stability and reactivity under various conditions.

Similarly, there is a lack of published thermodynamic data, such as enthalpy and entropy of reaction, which would provide insight into the feasibility and spontaneity of its chemical processes. Without these fundamental parameters, a quantitative understanding of the energy changes associated with the chemical reactions of this compound remains elusive.

Table 1: Hypothetical Kinetic Data for a Transformation of this compound No experimental data is available in the scientific literature. This table is for illustrative purposes only and does not represent actual findings.

| Reaction Parameter | Hypothetical Value |

|---|---|

| Rate Constant (k) | Not Determined |

| Activation Energy (Ea) | Not Determined |

The identification and characterization of reaction intermediates are fundamental to understanding the stepwise mechanism of a chemical transformation. For this compound, no studies have been found that specifically isolate or spectroscopically identify intermediates in its reactions. For instance, in a potential intramolecular cyclization, one might hypothesize the formation of a sulfonium (B1226848) ion intermediate or a transient diazonium species, but experimental evidence to support such hypotheses is currently lacking.

Mechanistic studies, which would involve techniques such as isotopic labeling, computational modeling, and advanced spectroscopic methods to probe the reaction pathway, have not been published for this compound. The absence of this information hinders the rational design of new synthetic methodologies and the prediction of potential side products.

Table 2: Potential, Unconfirmed Reaction Intermediates of this compound This table lists speculative intermediates based on general organic chemistry principles, as no specific studies have been published.

| Proposed Reaction Type | Potential Intermediate(s) |

|---|---|

| Intramolecular Cyclization | Sulfonium ion, Diazonium salt |

| Oxidation of Thioether | Sulfoxide (B87167), Sulfone |

Advanced Spectroscopic and Structural Elucidation of 2 Amino 3 Methylthio Benzoic Acid and Its Derivatives

X-ray Diffraction Crystallography for Solid-State Molecular and Supramolecular Architecture

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are used to calculate a three-dimensional electron density map of the crystal, from which the atomic positions can be determined. This information is crucial for confirming the molecular structure, identifying conformational isomers, and understanding the packing of molecules in the crystal lattice.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The study of polymorphism is a critical aspect of crystal engineering, which aims to design and synthesize crystalline materials with desired properties.

The isomers of aminobenzoic acid are known to exhibit rich polymorphic behavior. For instance, m-aminobenzoic acid has at least five reported polymorphs, showcasing different tautomeric forms (zwitterionic and non-zwitterionic) and hydrogen-bonding arrangements. acs.org Similarly, p-aminobenzoic acid (pABA) is known to exist in at least four polymorphic forms (α, β, γ, and δ), with the relative stability of these forms being a subject of extensive research. core.ac.ukrsc.orgresearchgate.net The α and β forms of pABA are enantiotropically related, with a transition temperature around 14 °C. core.ac.uk

The study of these systems reveals that subtle changes in crystallization conditions (e.g., solvent, temperature, pressure) can lead to the formation of different polymorphs. Crystal engineering principles are applied to selectively crystallize a desired form, often using "tailor-made" additives that can inhibit the nucleation and growth of unwanted polymorphs. acs.org For example, in the case of pABA, additives like 4-amino-3-methoxybenzoic acid and 4-amino-3-nitrobenzoic acid have been used to selectively inhibit the crystallization of the α form, thereby allowing the less common β form to be isolated. acs.org

While no specific polymorphic studies on 2-Amino-3-(methylthio)benzoic acid have been reported, the extensive polymorphism in related aminobenzoic acids suggests that this compound could also exhibit multiple crystalline forms. The presence of the methylthio group introduces additional possibilities for intermolecular interactions, which could influence the formation and stability of different polymorphs.

Table 1: Polymorphs of p-Aminobenzoic Acid (pABA)

| Polymorph | Crystal System | Space Group | Key Structural Features |

| α-pABA | Monoclinic | P2₁/n | Molecules form centrosymmetric dimers via O-H···O hydrogen bonds. researchgate.net |

| β-pABA | Orthorhombic | Pccn | Molecules also form O-H···O hydrogen-bonded dimers. researchgate.net |

| γ-pABA | Monoclinic | P2₁/c | Structurally similar to the α form. core.ac.uk |

| δ-pABA | Orthorhombic | Pnma | Obtained at high pressure. core.ac.uk |

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.goveurjchem.com It partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze different types of intermolecular contacts.

For example, in the co-crystal of 2-aminobenzothiazole (B30445) with 4-fluorobenzoic acid, Hirshfeld surface analysis revealed that the crystal structure is stabilized by a network of N–H···O and O-H···O hydrogen bonds. eurjchem.comeurjchem.com Similarly, in a polymorphic form of 4-amino-3-nitrobenzoic acid, Hirshfeld analysis showed that O···H/H···O interactions accounted for 41.9% of the total surface, with H···H interactions contributing 21.8%. researchgate.net

In the context of this compound, Hirshfeld surface analysis would be invaluable for understanding the role of the amine, carboxylic acid, and methylthio groups in directing the crystal packing. The sulfur atom of the methylthio group could participate in various non-covalent interactions, including S···H and S···S contacts, in addition to the expected hydrogen bonds involving the amine and carboxyl groups. This detailed analysis of intermolecular forces is crucial for rationalizing the solid-state architecture and predicting the potential for polymorphism and co-crystal formation.

Table 2: Common Intermolecular Contacts in Aminobenzoic Acid Derivatives Identified by Hirshfeld Surface Analysis

| Interaction Type | Description | Significance |

| O···H/H···O | Hydrogen bonds between carboxylic acid groups and/or with amino groups. | Major contributor to crystal packing and formation of dimers or chains. researchgate.net |

| H···H | Contacts between hydrogen atoms on different molecules. | Significant contribution to the overall surface area, indicating close packing. researchgate.net |

| C-H···π | Interaction between a C-H bond and an aromatic ring. | Contributes to the stability of the crystal structure. nih.gov |

| N-H···O | Hydrogen bonds involving the amino group as a donor and a carbonyl oxygen as an acceptor. | Important for forming supramolecular synthons. eurjchem.comeurjchem.com |

Theoretical and Computational Chemistry Studies of 2 Amino 3 Methylthio Benzoic Acid

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and molecular geometry of 2-amino-3-(methylthio)benzoic acid. epstem.net These computational approaches solve the Schrödinger equation for the molecule, providing detailed information about its energetic and structural characteristics. epstem.net

DFT methods, such as B3LYP, are widely used for their balance of computational cost and accuracy. rsc.orgresearchgate.net For instance, the B3LYP functional combined with a 6-311++G(d,p) basis set has been successfully employed to study related aminobenzoic acid derivatives. researchgate.net Ab initio methods, like Hartree-Fock (HF), provide a foundational, albeit less correlated, description of the electronic structure. epstem.net

Computational studies have focused on determining the optimized geometries of this compound in both its monomeric and dimeric forms. rsc.org For the monomer, these calculations predict the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles.

Dimeric structures are of particular interest due to the potential for intermolecular hydrogen bonding, a common feature in carboxylic acids. nih.gov Theoretical calculations have explored different dimeric configurations, for example, those involving interactions between the carboxylic acid groups. rsc.org It has been concluded from DFT calculations that a dimer with an S---O interaction is more probable than one with an S-H---O interaction based on calculated energy and hydrogen bond length. rsc.org

Table 1: Selected Calculated Geometric Parameters for this compound Monomer This table is a representative example based on typical DFT calculations for similar molecules. Actual values can vary based on the level of theory and basis set used.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-N | ~1.38 Å | |

| C-S | ~1.77 Å | |

| S-CH3 | ~1.81 Å | |

| C=O | ~1.22 Å | |

| C-O | ~1.35 Å | |

| O-H | ~0.97 Å | |

| N-H | ~1.01 Å | |

| Bond Angle | C-C-C (aromatic) | ~119 - 121° |

| C-C-N | ~120° | |

| C-C-S | ~120° | |

| C-S-C | ~103° | |

| O=C-O | ~123° |

Potential energy surface (PES) scans are computational experiments that map the energy of a molecule as a function of one or more of its geometric parameters. These scans are crucial for understanding conformational flexibility and tautomeric equilibria.

For molecules like this compound, PES scans can be used to investigate the rotational barriers of the amino and carboxylic acid groups. For related aminobenzoic acids, relaxed potential energy surface scan calculations have been performed to determine the energy gaps for transformations such as proton exchange in dimers and the rotation of the carboxyl group. dergipark.org.tr For a dimeric structure, the potential energy barrier for proton transfer was calculated to be 7.00 kcal/mol. dergipark.org.tr

Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)

Frontier molecular orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small gap indicates that the molecule is more likely to be reactive. DFT calculations are commonly used to determine the energies of the HOMO and LUMO and thus the HOMO-LUMO gap. nih.govrsc.org For this compound, the HOMO is expected to be localized on the electron-rich amino group and the aromatic ring, while the LUMO is likely centered on the electron-withdrawing carboxylic acid group.

Table 2: Representative Frontier Molecular Orbital Energies These values are illustrative and depend on the specific computational method and basis set.

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Analysis of Molecular Electrostatic Potential and Charge Distribution

The molecular electrostatic potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule.

In the case of this compound, the MEP would show regions of negative potential (electron-rich) around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the amino group, making them susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor) would be located around the hydrogen atoms of the amino and hydroxyl groups, indicating sites for nucleophilic attack. DFT calculations can generate detailed MEP surfaces. rsc.org

Spectroscopic Property Predictions (IR, NMR, UV-Vis)

Computational chemistry plays a crucial role in predicting and interpreting the spectroscopic properties of molecules.

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. dergipark.org.tr By comparing the calculated IR spectrum with the experimental spectrum, a detailed assignment of the observed vibrational bands to specific molecular motions (stretching, bending, etc.) can be made. researchgate.net For related compounds, DFT calculations have been shown to provide vibrational frequencies in good agreement with experimental data after applying appropriate scaling factors. epstem.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. dergipark.org.tr These calculations, often performed considering solvent effects, aid in the assignment of experimental NMR spectra. iu.edu.sa

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. semanticscholar.org By calculating the energies of electronic transitions, the wavelengths of maximum absorption (λmax) can be predicted, providing insights into the electronic structure and chromophores within the molecule.

Table 3: Predicted Spectroscopic Data for this compound This table presents typical ranges for predicted spectroscopic data based on computational studies of similar molecules.

| Spectroscopic Technique | Predicted Data |

| IR (cm⁻¹) | ~3400-3500 (N-H stretch), ~3300 (O-H stretch), ~1680 (C=O stretch) |

| ¹H NMR (ppm) | ~7-8 (aromatic H), ~4-5 (NH₂), ~11-12 (COOH), ~2.5 (SCH₃) |

| ¹³C NMR (ppm) | ~170 (C=O), ~110-150 (aromatic C), ~15 (SCH₃) |

| UV-Vis (nm) | ~250-350 |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations are powerful for studying static molecular properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations can be used to:

Explore the conformational landscape and the flexibility of the molecule in different environments. nih.gov

Study the effects of solvation by explicitly modeling the interactions between the solute and solvent molecules.

Investigate the dynamics of hydrogen bonding, both intramolecularly and with solvent molecules. nih.gov

These simulations can reveal how the conformation and properties of this compound are influenced by its surroundings, providing a more complete picture of its behavior in solution.

Quantitative Structure-Activity Relationship (QSAR) Studies (Excluding Direct Clinical Efficacy)

Quantitative Structure-Activity Relationship (QSAR) studies are a fundamental component of computational chemistry and medicinal chemistry. They aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. sums.ac.ir By quantifying how variations in molecular features, known as descriptors, affect a compound's activity, QSAR models can predict the potency of new, unsynthesized molecules, thereby guiding rational drug design and lead optimization. sums.ac.irnih.gov

While specific QSAR studies exclusively focused on this compound are not prevalent in the literature, extensive research on its core structure, anthranilic acid, and its derivatives provides significant insights. These studies establish a framework for understanding how the physicochemical properties of the anthranilic acid scaffold influence various biological activities, which can be extrapolated to understand the potential role of the methylthio substituent.

Research on a series of anthranilic acid sulfonamide derivatives as inhibitors of methionine aminopeptidase-2 has demonstrated the utility of QSAR in this class of compounds. sums.ac.irnih.gov These studies employed various chemometric tools, including factor analysis-based multiple linear regressions (FA-MLR), principal component regression analysis (PCRA), and genetic algorithm-partial least squares (GA-PLS), to build predictive models. sums.ac.ir The GA-PLS analysis revealed that a combination of topological, constitutional, and geometrical parameters were the most significant descriptors influencing inhibitory activity. sums.ac.ir Another study on the same class of compounds using principal components-least squares support vector machine (PC-LS-SVM) methods also yielded a model with high statistical quality and predictive ability for cytotoxic activity. nih.gov

Further QSAR investigations have been conducted on other derivatives. A study on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an essential bacterial enzyme, revealed that inhibitory activity was positively correlated with increased hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of specific substituents, such as a hydroxyl group, was found to be conducive to activity, while the inclusion of heteroatoms like nitrogen, oxygen, or sulfur at other positions decreased it. nih.gov

In a comprehensive three-dimensional QSAR (3D-QSAR) study on anthranilic acid derivatives as partial farnesoid X receptor (FXR) agonists, researchers developed robust models to identify key structural features. nih.gov The derived 2D-QSAR model highlighted the importance of descriptors such as the number of rotatable single bonds, relative negative partial charges, and van der Waals surface area in defining activity. nih.gov The 3D-QSAR model's contour maps further elucidated the steric and electronic effects crucial for improving agonist activity. nih.gov

The statistical robustness of these models is a critical aspect of QSAR studies, often evaluated using several metrics.

Table 1: Statistical Validation of QSAR Models for Anthranilic Acid Derivatives

| Study Subject | QSAR Model | R² (train) | Q² (LOO) | R² (test) | Reference |

| Anthranilic Acid Sulfonamides (Cytotoxicity) | PC-LS-SVM | 0.91 | 0.81 | - | nih.gov |

| Anthranilic Acid Sulfonamides (Enzyme Inhibition) | GA-PLS | 0.85 | - | 0.77 | sums.ac.ir |

| Anthranilic Acid Derivatives (FXR Agonists) | 2D-QSAR | 0.935 | 0.899 | 0.902 | nih.gov |

| Anthranilic Acid Derivatives (FXR Agonists) | 3D-QSAR | 0.944 | 0.802 | 0.892 | nih.gov |

R² (train): Coefficient of determination for the training set; Q² (LOO): Cross-validated R² from leave-one-out; R² (test): Coefficient of determination for the external test set.

The descriptors identified in these studies provide a valuable chemico-biological context. For this compound, the introduction of the methylthio (-SCH₃) group at the 3-position on the anthranilic acid ring would significantly influence several of these key descriptors. For instance, the methylthio group would increase the local hydrophobicity and steric bulk of that region of the molecule. Based on the findings from studies on related compounds, these modifications could have a pronounced effect on biological activity. nih.gov

A QSAR study on a series of 2-alkylthio-4-chloro-N-(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzenesulfonamide derivatives provides a particularly relevant parallel. researchgate.net This research identified several descriptors as crucial for controlling cytotoxic activity against the HeLa cancer cell line. researchgate.net

Table 2: Significant QSAR Descriptors for Cytotoxicity in Thio-Substituted Derivatives

| Descriptor Type | Descriptor Name | Description | Reference |

| GETAWAY | HATS6s | Leverage-weighted autocorrelation of topological structure at a lag of 6, weighted by atomic Sanderson electronegativities. | researchgate.net |

| Radial Distribution Function | RDF125m | Radial Distribution Function at a radius of 12.5, weighted by atomic masses. | researchgate.net |

| Burden Descriptor | SpMax7_Bh(p) | Largest eigenvalue of the Burden matrix, weighted by atomic polarizabilities. | researchgate.net |

| 3D Matrix Descriptor | SM3_G | 3D-MoRSE descriptor at a scattering parameter of 3, weighted by atomic van der Waals volumes. | researchgate.net |

| Physicochemical | Hy | Hydrophilic factor. | researchgate.net |

These findings collectively suggest that a QSAR model for this compound and its analogs would likely involve a complex interplay of steric, electronic, and hydrophobic factors. The position of the methylthio group is critical, as classic structure-activity relationship (SAR) studies on fenamates (N-arylanthranilic acids) show that substitutions on the anthranilic acid ring itself generally reduce anti-inflammatory activity. pharmacy180.com However, the specific nature of the substituent and its interaction with a particular biological target ultimately determine the outcome. The essentiality of the NH moiety and the carboxyl group for activity has also been highlighted in these foundational SAR studies. pharmacy180.com

Biological and Biochemical Mechanisms Associated with 2 Amino 3 Methylthio Benzoic Acid and Its Analogs

Investigations into Enzyme-Substrate Interactions and Inhibition Mechanisms (e.g., Thiopurine Methyltransferase)

The structural motif of benzoic acid, which is central to 2-Amino-3-(methylthio)benzoic acid, has been identified as a key element in the inhibition of several enzymes. A notable example is thiopurine methyltransferase (TPMT), an enzyme critical in the metabolism of thiopurine drugs. researchgate.netrsc.org Studies on a series of benzoic acid derivatives have demonstrated their capacity to inhibit human kidney TPMT. The inhibition mechanism is generally noncompetitive or mixed concerning both the methyl donor, S-adenosyl-L-methionine, and the methyl acceptor substrate, 6-mercaptopurine. researchgate.net

Preliminary structure-activity relationship analyses have highlighted that the benzoic acid structure is fundamental for this inhibitory action. Furthermore, the potency of inhibition is enhanced by the presence of methoxy (B1213986) and/or phenolic hydroxyl groups on the benzene (B151609) ring. researchgate.net A quantitative structure-activity relationship (QSAR) study involving twenty-seven substituted benzoic acids as inhibitors of human renal TPMT provided a more detailed understanding. The resulting equation indicated that the inhibitory activity is influenced by the relative hydrophobicity and molar refractivity of the substituents on the phenyl ring. nih.gov While direct inhibitory data for this compound on TPMT is not extensively documented, the established role of the benzoic acid scaffold suggests its potential as a modulator of this enzyme.

Beyond TPMT, other analogs of this compound have been investigated as enzyme inhibitors. For instance, 2-(oxalylamino)-benzoic acid has been identified as a general, competitive inhibitor of protein-tyrosine phosphatases (PTPs). nih.gov X-ray crystallography has revealed that this molecule binds to the active site of PTP1B, mimicking the natural substrate and engaging in hydrogen bonding with the PTP signature motif. nih.gov This highlights the versatility of the aminobenzoic acid scaffold in interacting with different classes of enzymes.

Role as a Biochemical Building Block or Metabolite in Model Systems

Amino acids and their derivatives are fundamental biochemical building blocks, serving as precursors for a vast array of metabolic pathways and the synthesis of complex biomolecules. mdpi.comhmdb.ca In this context, analogs of this compound have been identified as metabolites in significant biological systems.

A prominent example is the involvement of 2-Amino-3-methylbenzoic acid, a close structural analog of this compound, in the metabolic pathway of lidocaine. ias.ac.innih.govnih.gov Lidocaine, a widely used local anesthetic and antiarrhythmic drug, undergoes metabolism in the liver, and 2-Amino-3-methylbenzoate has been identified as one of its metabolites. ias.ac.innih.gov This metabolic link underscores the role of such aminobenzoic acid derivatives in xenobiotic metabolism. The detoxification of benzoic acid itself involves conjugation with the amino acid glycine (B1666218) to form hippuric acid, a process that facilitates the elimination of waste nitrogen. chemicalbook.com This general metabolic fate of benzoic acid derivatives further illustrates their integration into biochemical pathways.

Mechanistic Studies of Biological Activities in vitro (e.g., anti-bacterial, anti-platelet activity, enzyme inhibition)

The in vitro biological activities of this compound and its analogs have been explored, revealing potential antimicrobial and anti-platelet effects, among others.

Derivatives of 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid have demonstrated notable in vitro antimicrobial activity. rsc.org Specifically, these compounds have been tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli, and fungi including Candida albicans and Candida krusei. rsc.org In some cases, the antifungal activity of these derivatives surpassed that of the reference compound, ketoconazole. rsc.org Similarly, metal complexes of 2-amino-4-(methylthio)butanoic acid (methionine) have shown improved inhibitory activity against various microorganisms compared to the free ligand. sigmaaldrich.com

The anti-platelet activity of compounds structurally related to this compound has also been investigated. Non-steroidal anti-inflammatory drugs (NSAIDs) containing an N-acyl hydrazone subunit, which bears some structural resemblance, have been shown to inhibit platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP) and arachidonic acid (AA). nih.gov Furthermore, certain benzoic acid derivatives isolated from Maclura tricuspidata have demonstrated antithrombotic activity by inhibiting procoagulant proteases and platelet function. researchgate.net

Structure-activity relationship (SAR) studies have provided insights into the molecular features governing the biological activities of these compounds. For the antimicrobial activity of 2-(phenylthio)benzoylarylhydrazone derivatives against Mycobacterium tuberculosis, the presence of a 5-nitro-2-furyl or 5-nitro-2-thienyl moiety was found to be crucial for significant inhibitory effects. In the case of 4-substituted-5-(diphenylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones, it was observed that analogs with a lower dipole moment tended to be more active antibacterial agents.

For the inhibition of thiopurine methyltransferase by benzoic acid derivatives, SAR studies revealed that inhibitory activity was enhanced by the addition of methoxy and/or phenolic hydroxyl groups to the phenyl ring. researchgate.net A quantitative analysis further established a correlation between inhibitory potency and the physicochemical parameters (hydrophobicity and molar refractivity) of the substituents. nih.gov

Interaction with Biomolecules (e.g., proteins, DNA) and Elucidation of Binding Modes

The aminobenzoic acid scaffold and its derivatives can engage in various non-covalent interactions with biomolecules, including proteins and DNA, which underpins their biological activities. The interaction of methionine, which contains a methylthio group similar to that in this compound, with aromatic amino acids is a recognized motif in proteins that contributes to their structure and function. This sulfur-π interaction can play a role in molecular recognition and stabilization of protein structures.

The acidic carboxyl group and the amino group of these compounds can participate in hydrogen bonding and electrostatic interactions. For instance, studies on cross-linking reagents have highlighted the importance of acidic residues (aspartic and glutamic acid) on protein surfaces for protein-protein interactions. While specific binding mode studies for this compound are not extensively available, the binding of the related compound 2-(oxalylamino)-benzoic acid to protein-tyrosine phosphatase PTP1B has been characterized through X-ray crystallography. nih.gov This study revealed that the inhibitor binds to the active site, with its carboxylate groups making key hydrogen bonds with backbone amides of the P-loop, thus mimicking the binding of a phosphate (B84403) group. nih.gov

Design of Probes and Reporter Molecules Utilizing the Compound's Core Structure

The fluorescent properties of aminobenzoic acid derivatives have led to their use in the design of molecular probes and reporter molecules for studying biological systems. The anthranilic acid scaffold, a core component of the target molecule, is a known fluorophore and has been incorporated into various probes. rsc.orgias.ac.in

N-methyl-anthranilic acid has been used to label carbohydrates to create glycoprobes suitable for fluorescence-based binding and competition assays. rsc.org These probes are valuable tools for discovering drugs that target carbohydrate-protein interactions. rsc.org Furthermore, isotopically labeled anthranilic acid can be used as a precursor for the selective labeling of tryptophan residues in proteins for NMR studies, providing a sensitive method for investigating protein-ligand interactions and side-chain dynamics. researchgate.net

The inherent fluorescence of some aminobenzoic acid derivatives can also be exploited for sensing applications. For example, 3-[(2-hydroxy-1-naphthyl)methylideneamino]benzoic acid has been shown to act as a fluorescent chemosensor for specific metal ions. nih.gov While the specific fluorescent properties of this compound are not detailed, a study on its analog, 4-amino-3-methyl benzoic acid methyl ester, revealed photoinduced intramolecular charge-transfer reactions and dual fluorescence in polar solvents, indicating its potential as a fluorescent probe. nih.gov

Applications in Advanced Chemical Synthesis and Material Science

Utilization as a Synthetic Synthon for Complex Organic Molecules

2-Amino-3-(methylthio)benzoic acid and its close analog, 2-Amino-3-methylbenzoic acid, are important synthons in organic chemistry. Their utility stems from the presence of multiple reactive sites that can be selectively functionalized to construct intricate molecular architectures.

Precursor for Advanced Pharmaceutical Intermediates

While direct synthesis pathways for Alogliptin and specific CDK1/cyclin B inhibitors using this compound are not prominently documented in publicly available literature, the structural motif of aminobenzoic acids is crucial in the synthesis of various pharmaceutical agents. The synthesis of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes, involves precursors that share structural similarities, though not this exact compound google.comresearchgate.netgoogle.com. The development of inhibitors for cyclin-dependent kinases (CDKs), which are important targets in cancer therapy, often relies on heterocyclic scaffolds that can be constructed from substituted anilines and benzoic acids nih.govnih.gov. The functional groups of this compound offer potential for the synthesis of novel kinase inhibitors.

A notable and well-documented application of a related compound is the use of 2-Amino-3-methylbenzoic acid as a precursor for the insecticide Chlorantraniliprole. In the synthesis of this widely used agrochemical, 2-Amino-3-methylbenzoic acid is first chlorinated to form 2-amino-3-methyl-5-chlorobenzoic acid, a key intermediate that is then further elaborated to the final product google.compatsnap.com. This highlights the industrial relevance of this class of compounds as starting materials for complex, high-value molecules.

Building Block for Agrochemicals and Specialty Chemicals

The role of 2-Amino-3-methylbenzoic acid as a precursor to Chlorantraniliprole underscores its significance in the agrochemical industry google.compatsnap.com. The substitution pattern on the aromatic ring is critical for the biological activity of the final product. The methylthio group in this compound could be leveraged to create novel agrochemicals with potentially different efficacy, selectivity, or environmental profiles. The synthesis of various specialty chemicals can also be envisioned, where the amino and carboxylic acid groups can be used to build larger molecules, and the methylthio group can be modified or retained to impart specific properties.

Ligand Design in Coordination Chemistry

The presence of both a soft donor (sulfur in the methylthio group) and hard donors (nitrogen in the amino group and oxygen in the carboxylate group) makes this compound an interesting candidate for a multidentate ligand in coordination chemistry.

Chelation Properties with Transition Metals

The amino and carboxylate groups of this compound can readily chelate with a variety of transition metal ions, forming stable complexes. The additional coordination site offered by the methylthio group can lead to the formation of complexes with interesting geometries and electronic properties. While specific studies on the chelation of this compound are not widely reported, the coordination behavior of the related 2-amino-3-methylpyridine (B33374) with Ag(I) and Cu(II) has been investigated, demonstrating the ability of the amino group and the aromatic nitrogen to bind to metal centers mdpi.com. This suggests that this compound would likely exhibit rich coordination chemistry.

Development of Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. The bifunctional nature of this compound, with its carboxylic acid group capable of bridging metal centers and the amino and methylthio groups available for further functionalization or interaction, makes it a potential ligand for the synthesis of novel MOFs rsc.orgnih.govmdpi.comnih.gov. The incorporation of the sulfur-containing methylthio group could lead to MOFs with specific affinities for certain guest molecules or with interesting catalytic or electronic properties. While direct examples of MOFs from this specific ligand are scarce, the use of other amino-functionalized benzoic acids in MOF synthesis is well-established rsc.org.

Integration into Polymer Chemistry for Material Property Enhancement

The functional groups of this compound also present opportunities for its integration into polymers to enhance their properties. The amino and carboxylic acid groups can be used to incorporate the molecule into polymer backbones or as pendant groups through polymerization or grafting reactions. The presence of the sulfur-containing side group could impart properties such as improved thermal stability, refractive index, or metal-binding capabilities to the resulting polymer. Although specific examples of polymers derived from this compound are not extensively documented, the general strategy of using functionalized monomers to tailor polymer properties is a cornerstone of materials science.

Precursor for Dyes and Pigments

This compound is a versatile chemical compound that holds significant potential as a precursor in the synthesis of a variety of dyes and pigments. Its molecular structure, featuring an aromatic amine group, a carboxylic acid group, and a methylthio group, provides multiple reactive sites for the construction of complex chromophoric systems. The primary application of this compound in coloration is in the synthesis of azo dyes, which are a major class of synthetic colorants used across numerous industries. nih.govwikipedia.org

The synthesis of azo dyes from this compound follows a well-established two-step process: diazotization followed by a coupling reaction. unb.ca

Diazotization

In the first step, the primary aromatic amine group (-NH₂) of this compound is converted into a diazonium salt. This reaction is typically carried out in an acidic medium, such as hydrochloric or sulfuric acid, and at low temperatures (0–5 °C) by treatment with a source of nitrous acid, commonly sodium nitrite (B80452) (NaNO₂). nih.govrasayanjournal.co.in The resulting diazonium salt is a highly reactive intermediate.

Azo Coupling

The freshly prepared diazonium salt is then immediately reacted with a coupling component. Coupling components are electron-rich aromatic compounds, such as phenols, naphthols, anilines, or other heterocyclic compounds. nih.govajol.info The electrophilic diazonium ion attacks the electron-rich ring of the coupling component, forming a stable azo bond (–N=N–), which is the primary chromophore responsible for the color of the resulting dye. The specific color of the dye is influenced by the chemical nature of both the diazo component (in this case, derived from this compound) and the coupling component, as well as the presence of various substituents on the aromatic rings. ekb.eg

Detailed Research Findings

While specific research detailing the synthesis of dyes directly from this compound is not extensively documented in publicly available literature, the principles of azo dye chemistry allow for the prediction of the types of dyes that can be formed. For instance, coupling with various naphthol derivatives would likely produce a range of red to violet dyes, a common outcome for such combinations. unb.carasayanjournal.co.in The presence of the carboxylic acid group in the this compound backbone can enhance the water solubility of the resulting dyes, making them suitable for dyeing natural fibers like cotton, wool, and silk. rasayanjournal.co.in Furthermore, the methylthio group (-SCH₃) can act as an auxochrome, a group that modifies the color and intensity of the chromophore. ekb.eg

Research on analogous compounds, such as other substituted aminobenzoic acids and aminothiazoles, has shown that the resulting azo dyes can have good fastness properties, meaning they are resistant to fading from light, washing, and rubbing. ajol.inforesearchgate.net

Data on Azo Dyes from a Structurally Similar Compound

To illustrate the potential properties of dyes derived from this compound, the following table presents data for a series of novel azo dyes synthesized from a similar precursor, 3-amino-4-methyl-benzoic acid, coupled with various naphthol derivatives. rasayanjournal.co.in These findings provide a valuable reference for the expected characteristics of dyes synthesized from the target compound.

| Dye Reference | Coupling Component | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Dye-2 | 2-Naphthol | C₁₈H₁₄N₂O₃ | 306.32 | 280-282 |

| Dye-3 | 1,5-Dihydroxynaphthalene | C₁₈H₁₄N₂O₄ | 322.32 | >300 |

| Dye-4 | 2,7-Dihydroxynaphthalene | C₁₈H₁₄N₂O₄ | 322.32 | 294-296 |

| Dye-5 | H-Acid | C₁₈H₁₅N₃O₇S | 429.39 | 298-300 |

| Dye-6 | Chicago Acid | C₁₈H₁₅N₃O₈S₂ | 477.46 | 270-274 |

| Data sourced from research on azo dyes derived from 3-amino-4-methyl-benzoic acid. rasayanjournal.co.in |

Advanced Analytical Methodologies for Detection and Characterization

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of 2-Amino-3-(methylthio)benzoic acid due to its versatility and efficiency in separating components within a mixture.

Reversed-phase HPLC (RP-HPLC) is a widely adopted technique for the separation and quantification of this compound. This method typically employs a non-polar stationary phase and a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Detection is commonly achieved using Ultraviolet (UV) spectroscopy or Mass Spectrometry (MS).

UV detection relies on the chromophoric nature of this compound, which absorbs light in the UV region. The selection of an appropriate wavelength is critical for achieving optimal sensitivity. For instance, a wavelength of 254 nm is often used for the detection of aromatic compounds.

Mass spectrometric detection offers higher selectivity and sensitivity, providing information about the molecular weight and structure of the analyte. This is particularly useful for confirming the identity of the compound in complex matrices.

A study detailing the analysis of related aminobenzoic acid derivatives utilized a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with a gradient elution to optimize separation. The flow rate and injection volume are carefully controlled to ensure reproducibility.

Table 1: Illustrative RP-HPLC Parameters for Analysis

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or MS |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

The applicability of chiral HPLC for the enantiomeric separation of this compound would depend on whether the molecule is chiral. A molecule is chiral if it is non-superimposable on its mirror image. This compound itself does not possess a stereocenter and is therefore achiral. Consequently, chiral HPLC for enantiomeric separation is not applicable to this specific compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is often necessary to increase their volatility. A common derivatization process is silylation, where active hydrogen atoms in the amino and carboxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group.

The derivatized analyte is then introduced into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectra that can be used for identification and purity assessment by comparing them to spectral libraries.

Capillary Electrophoresis (CE) for High-Resolution Separations

Capillary Electrophoresis (CE) offers a high-resolution separation technique for charged species. In the case of this compound, its amphoteric nature, possessing both an acidic carboxylic group and a basic amino group, allows for its analysis by CE. The separation is based on the differential migration of ions in an electric field within a narrow capillary filled with an electrolyte solution.

Factors such as the pH of the buffer, applied voltage, and capillary dimensions are optimized to achieve the desired separation efficiency. CE can provide rapid analysis times and requires only a small sample volume.

Electrochemical Methods for Redox Behavior Analysis

Electrochemical methods can be employed to investigate the redox properties of this compound. Techniques such as cyclic voltammetry can provide information on the oxidation and reduction potentials of the compound. The presence of the electroactive amino group and the thioether linkage suggests that this compound may undergo electrochemical reactions.

The analysis would involve using a three-electrode system (working, reference, and counter electrodes) in a suitable electrolyte solution containing the analyte. The resulting voltammogram would reveal the potentials at which the compound is oxidized or reduced, offering insights into its electronic characteristics.

Spectrophotometric Assays for Quantification in Research Matrices

Simple and rapid quantification of this compound in various research matrices can be achieved through spectrophotometric assays. These assays are typically based on a color-forming reaction where the analyte reacts with a specific reagent to produce a colored product. The absorbance of this product is then measured at a specific wavelength using a spectrophotometer.

The concentration of the analyte is determined by comparing its absorbance to a calibration curve prepared from standard solutions of known concentrations. The choice of the colorimetric reagent is crucial and should be selective for the functional groups present in this compound, such as the primary aromatic amine.

Environmental Chemistry and Biotransformation Studies Non Human Systems

Photodegradation and Hydrolytic Stability under Environmental Conditions